molecular formula C11H20O4 B15172741 propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate CAS No. 918442-20-3

propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate

Cat. No.: B15172741
CAS No.: 918442-20-3
M. Wt: 216.27 g/mol
InChI Key: IQKJQHIVTPKEAL-JTQLQIEISA-N
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Description

Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound, classified under esters due to its distinct chemical structure. This compound is characterized by its aliphatic chain, which includes a hydroxyl group, a ketone, and an ester functional group, making it a compound of significant interest in synthetic chemistry and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate typically involves the esterification of (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid. The process requires:

  • Reactants: : (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid and propan-2-ol.

  • Catalysts: : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Conditions: : The reaction is carried out under reflux conditions to enhance the yield of the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and scalability. Additionally, the use of biocatalysts can be explored to achieve greener synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes several types of chemical reactions:

  • Oxidation: : Conversion of the hydroxyl group into a ketone, increasing the oxidation state of the molecule.

  • Reduction: : Reduction of the ketone group to an alcohol using reagents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like pyridinium chlorochromate (PCC) or Jones reagent are typically used.

  • Reduction: : Commonly involves reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizes nucleophiles like amines or thiols under mild conditions.

Major Products Formed

  • Oxidation: : (5S)-5-hydroxy-6-methyl-3-oxoheptanoic acid.

  • Reduction: : (5S)-6-methyl-3-oxoheptanol.

  • Substitution: : Varied esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate finds diverse applications across multiple scientific fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis and as a reagent in esterification reactions.

  • Biology: : Investigated for its role in metabolic pathways and enzyme-catalyzed reactions.

  • Medicine: : Explored for its potential in drug development, particularly in creating ester prodrugs.

  • Industry: : Applied in the production of fine chemicals and specialty materials due to its versatile reactivity.

Mechanism of Action

Molecular Targets and Pathways

The effects of Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate are mediated through its interactions with specific enzymes and proteins involved in metabolic processes. The compound’s ester functional group can be hydrolyzed by esterases, leading to the release of active metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate

  • Methyl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate

  • Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxooctanoate

Uniqueness

Compared to similar compounds, Propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate displays unique reactivity due to the presence of its secondary propan-2-yl ester group. This structural feature influences its physical properties, such as boiling point and solubility, and its chemical behavior in various reactions.

Properties

CAS No.

918442-20-3

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

propan-2-yl (5S)-5-hydroxy-6-methyl-3-oxoheptanoate

InChI

InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1

InChI Key

IQKJQHIVTPKEAL-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)CC(=O)OC(C)C)O

Canonical SMILES

CC(C)C(CC(=O)CC(=O)OC(C)C)O

Origin of Product

United States

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